![molecular formula C16H11FN2O2 B4239200 N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4239200.png)
N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. FIIN-3 has been identified as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1) and has shown promising results in preclinical studies.
Scientific Research Applications
Potential Cannabinoid Receptor Type 2 Ligands
N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide and its derivatives show promise as potent ligands for the cannabinoid receptor type 2 (CB2). For example, a study found that a fluorinated derivative of indol-3-yl-oxoacetamides demonstrated significant potency and selectivity as a CB2 ligand (Moldovan et al., 2017).
Antiplasmodial Properties
Research has identified the potential of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives for in vitro antiplasmodial properties. A series of these derivatives were evaluated against Plasmodium falciparum, revealing their biological activity against this malaria-causing parasite (Mphahlele et al., 2017).
Anti-inflammatory Activity
Some derivatives of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide have demonstrated significant anti-inflammatory activity. This was confirmed through the synthesis and biological evaluation of these compounds, highlighting their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).
Antifertility Agents
Certain fluorine-containing derivatives of N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide have shown potential as antifertility agents. This application is based on the synthesis and biological evaluation of these compounds, which demonstrated pronounced antifertility activity in preliminary screenings (Joshi et al., 1986).
Antimicrobial Activity
Several N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results, suggesting their potential use in treating microbial infections (Debnath & Ganguly, 2015).
Antiallergic Agents
Research into N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide derivatives has uncovered their potential as antiallergic agents. One study synthesized a series of these compounds and found that certain derivatives were significantly more potent than known antiallergic drugs in tests (Menciu et al., 1999).
Sigma 2 Binding Site Ligands
Some indol-3-yl-oxoacetamides, closely related to N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, have been identified as selective ligands for the sigma 2 binding site, suggesting potential applications in the treatment of neurological disorders (Perregaard et al., 1995).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-2-4-8-14(12)19-16(21)15(20)11-9-18-13-7-3-1-5-10(11)13/h1-9,18H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIMYQQPKDQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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